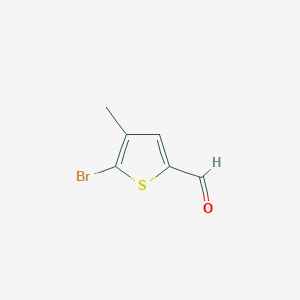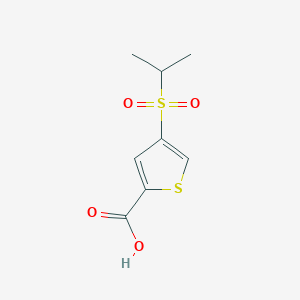
Isonicotinic acid, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, cyclohexyl ester, also known as isoniazid, is a synthetic compound that has been used as an antitubercular drug for over six decades. It is a prodrug that is converted to its active form, isonicotinic acid hydrazide (INH), by the catalytic action of the enzyme catalase-peroxidase (KatG) in Mycobacterium tuberculosis.
Wirkmechanismus
The mechanism of action of Isonicotinic acid, cyclohexyl ester involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and subsequent death of the bacteria. Additionally, Isonicotinic acid, cyclohexyl ester has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase (InhA), which is involved in the synthesis of fatty acids in the bacteria.
Biochemische Und Physiologische Effekte
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of glutathione in the liver, which is an important antioxidant. It has also been shown to reduce the levels of pyridoxal phosphate, which is a coenzyme for many enzymes involved in amino acid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Isoniazid has several advantages for use in laboratory experiments. It is readily available, stable, and has a well-established mechanism of action. However, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria.
Zukünftige Richtungen
There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester. These include the development of new derivatives with improved efficacy and reduced toxicity, the investigation of its potential use in the treatment of other diseases, and the study of its mechanism of action at the molecular level.
In conclusion, Isonicotinic acid, cyclohexyl ester is a synthetic compound that has been used as an antitubercular drug for over six decades. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria. There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester, including the development of new derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
Isoniazid can be synthesized by the reaction of isonicotinic acid with cyclohexylamine in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
Isoniazid has been extensively studied for its antitubercular activity and is considered one of the most effective drugs for the treatment of tuberculosis. It has also been investigated for its potential use in the treatment of other diseases such as leprosy, HIV, and cancer.
Eigenschaften
CAS-Nummer |
163778-04-9 |
|---|---|
Produktname |
Isonicotinic acid, cyclohexyl ester |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
cyclohexyl pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
InChI-Schlüssel |
UADBNACWGHSLIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
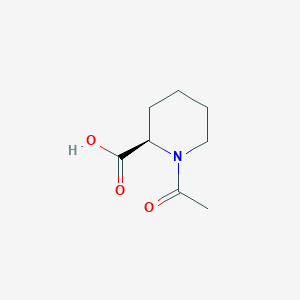



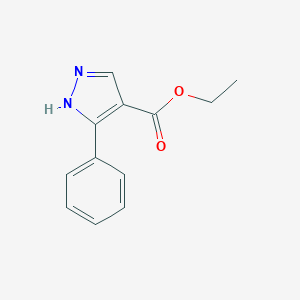
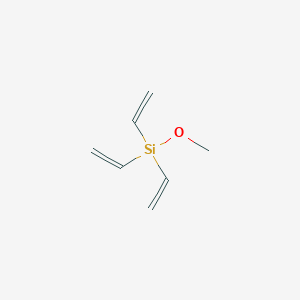



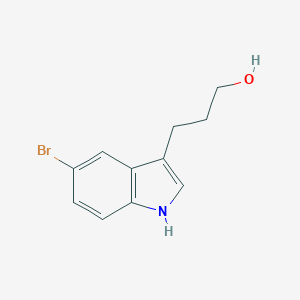
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
